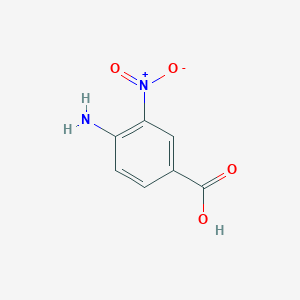

4-Amino-3-nitrobenzoic acid

Overview

Description

4-Amino-3-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a white crystalline solid known for causing skin, eye, and respiratory irritation . This compound is a derivative of benzoic acid and is widely used in various fields of chemistry, chemical technology, and the food industry .

Mechanism of Action

Target of Action

4-Amino-3-nitrobenzoic acid (4-A3NBA) is a derivative of benzoic acid, which is widely used in various fields of chemistry and chemical technology It has been suggested that it may target the respiratory system .

Mode of Action

The mode of action of 4-A3NBA involves its interaction with its targets, leading to various biochemical changes. The nitro group in 4-A3NBA, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure results in a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Biochemical Pathways

4-A3NBA plays an important role in the metabolic pathway . It is used as a substrate for the synthesis of folic acid in bacterial, yeast, and plant species . .

Pharmacokinetics

It is known that the water solubility of nitro compounds like 4-a3nba is low . A saturated solution of nitromethane in water is less than 10% by weight . This could impact the bioavailability of 4-A3NBA.

Result of Action

It is known that 4-a3nba is used in various scientific research applications, including as a substrate for enzymatic reactions and linker in peptide synthesis . It is also known to cause skin, eye, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Amino-3-nitrobenzoic acid is an essential nutrient for many human pathogens and is used as a substrate for the synthesis of folic acid in bacterial, yeast, and plant species . It plays an important role in the metabolic pathway .

Molecular Mechanism

It is known that the compound can interact with other molecules through H-bonds and π•••π interactions

Metabolic Pathways

This compound plays an important role in the metabolic pathway, particularly in the synthesis of folic acid in bacterial, yeast, and plant species

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amino group . Another method includes the nitration of methyl benzoate, followed by hydrolysis . Additionally, oxidative C-C bond cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid has been demonstrated .

Industrial Production Methods: In industrial settings, this compound can be produced by treating benzaldehyde under nitration conditions, which initially converts the aldehyde to the acid . This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-nitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst . The amino group can also be oxidized to a nitro group by trifluoroperoxyacetic acid .

Common Reagents and Conditions:

Oxidation: Trifluoroperoxyacetic acid

Reduction: Hydrogen with palladium catalyst

Substitution: Nitrite ions in the presence of cuprous salts

Major Products Formed:

Reduction: this compound to 4-aminobenzoic acid

Oxidation: 4-aminobenzoic acid to 4-nitrobenzoic acid

Scientific Research Applications

4-Amino-3-nitrobenzoic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

4-Amino-3-nitrobenzoic acid can be compared with other similar compounds such as 3-nitrobenzoic acid and 4-aminobenzoic acid.

3-Nitrobenzoic Acid: This compound is about ten times more acidic than benzoic acid due to the electron-withdrawing nitro group.

4-Aminobenzoic Acid: Known for its pharmacological properties, it is used as an acetylcholinesterase inhibitor in the treatment of Alzheimer’s disease and as an ingredient in sunscreens.

Uniqueness of this compound: this compound stands out due to its dual functional groups (amino and nitro), which allow it to participate in a wide range of chemical reactions and applications. Its ability to bind to specific proteins with high affinity makes it a valuable compound in scientific research and potential drug development .

Biological Activity

4-Amino-3-nitrobenzoic acid (4A3NBA), a derivative of benzoic acid, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into the biological activity of 4A3NBA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: CHNO

- Molecular Weight: 182.135 g/mol

- CAS Number: 1588-83-6

- Melting Point: Approximately 290°C (decomposition) .

4A3NBA exhibits several biological activities, primarily attributed to its nitro and amino functional groups. The compound's mechanisms include:

- Antimicrobial Activity : Research indicates that 4A3NBA has notable antimicrobial properties against various bacterial strains. It acts by inhibiting bacterial growth, potentially through interference with nucleic acid synthesis.

- Trypanocidal Activity : A study focused on compounds with trypanocidal effects highlighted that 4A3NBA and its derivatives could inhibit Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant potency, with a lysis concentration of 50% (LC50) below 0.15 µM in certain strains .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of trans-sialidase, an enzyme implicated in the pathogenesis of Chagas disease. This inhibition could lead to novel therapeutic strategies against this infection .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitrobenzoic acid derivatives, including 4A3NBA. The results demonstrated that 4A3NBA inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Ampicillin | 8 | 4 |

This suggests that 4A3NBA could serve as a lead compound for developing new antimicrobial agents.

Case Study 2: Trypanocidal Activity

In another investigation, researchers synthesized a series of benzoic acid derivatives to evaluate their anti-trypanosomal activity. Among them, 4A3NBA exhibited superior activity compared to commercially available treatments like nifurtimox and benznidazole.

| Compound | LC50 (µM) on NINOA strain | LC50 (µM) on INC-5 strain |

|---|---|---|

| This compound | <0.15 | <0.22 |

| Nifurtimox | >1.0 | >1.0 |

| Benznidazole | >1.0 | >1.0 |

These findings underscore the potential of 4A3NBA as a candidate for further development in treating Chagas disease .

Properties

IUPAC Name |

4-amino-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNAYFWAXZJITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061805 | |

| Record name | Benzoic acid, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24841362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1588-83-6 | |

| Record name | 4-Amino-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WN3LT7BG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.